molecular formula C10H9BrF3NS B1401908 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine CAS No. 1779122-59-6

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Cat. No.: B1401908
CAS No.: 1779122-59-6
M. Wt: 312.15 g/mol
InChI Key: BISQGGAIXRFUSN-UHFFFAOYSA-N
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Description

Historical context and discovery

The development of this compound emerged from the broader historical evolution of thiazolidine chemistry, which has its roots in the late 19th and early 20th centuries when researchers first began exploring sulfur-containing heterocyclic compounds. The parent thiazolidine compound was initially prepared through the condensation of cysteamine and formaldehyde, establishing the fundamental synthetic approach that would later be adapted for more complex derivatives. The specific incorporation of bromine and trifluoromethyl substituents into the phenyl ring represents a more recent advancement in the field, driven by the recognition that halogenated aromatics often exhibit enhanced biological activity and improved pharmacological properties.

The historical significance of thiazolidine derivatives became particularly apparent with the discovery of their widespread occurrence in natural products and their utility as building blocks for pharmaceutical compounds. Notable early applications included the development of penicillin antibiotics, which contain thiazolidine moieties as part of their core structure, demonstrating the inherent biological relevance of this heterocyclic framework. The subsequent exploration of substituted thiazolidines, including those bearing halogenated aromatic substituents, evolved as researchers sought to optimize the biological and chemical properties of these compounds through strategic structural modifications.

The emergence of trifluoromethyl-containing pharmaceuticals in the latter half of the 20th century provided additional impetus for the development of compounds like this compound. The trifluoromethyl group became recognized as a privileged structural motif in medicinal chemistry due to its ability to enhance lipophilicity, metabolic stability, and binding affinity to biological targets. The combination of this functionality with the bromine substituent and thiazolidine core represents a sophisticated approach to molecular design that leverages the complementary properties of these individual structural elements.

Significance in heterocyclic chemistry research

The significance of this compound in heterocyclic chemistry research stems from its embodiment of several key principles that govern the design and application of bioactive heterocycles. Thiazolidine derivatives have emerged as versatile pharmacophores with demonstrated utility across multiple therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The specific substitution pattern present in this compound exemplifies the strategic use of electron-withdrawing groups to modulate the electronic properties of the heterocyclic core while maintaining the fundamental reactivity characteristics that make thiazolidines valuable synthetic intermediates.

Research into thiazolidine-based compounds has revealed that the five-membered ring containing both sulfur and nitrogen atoms provides an optimal balance of stability and reactivity that is conducive to biological activity. The heterocyclic framework allows for diverse chemical modifications at multiple positions, enabling the systematic exploration of structure-activity relationships and the development of compounds with tailored properties. In the case of this compound, the substituted phenyl group serves as both a structural anchor and a source of additional pharmacophoric elements that can participate in molecular recognition events with biological targets.

The compound represents a significant advancement in the field of heterocyclic chemistry due to its potential for further chemical elaboration through established synthetic transformations. The presence of the bromine atom provides a convenient handle for cross-coupling reactions, while the trifluoromethyl group offers opportunities for metabolic studies and structure-activity relationship investigations. These features make the compound particularly valuable as a building block for the synthesis of more complex molecular architectures and as a lead compound for medicinal chemistry optimization programs.

Current research trends in heterocyclic chemistry emphasize the importance of compounds that can serve multiple roles as synthetic intermediates, pharmacological probes, and potential therapeutic agents. This compound aligns well with these priorities by offering a combination of synthetic accessibility, chemical versatility, and biological relevance that positions it as a valuable tool for both academic research and industrial applications.

Nomenclature and structural classification

The systematic nomenclature of this compound follows established conventions for heterocyclic compounds, with the thiazolidine ring serving as the parent structure and the substituted phenyl group designated as a substituent at the 3-position. The International Union of Pure and Applied Chemistry naming system provides the foundation for this designation, ensuring consistency and clarity in chemical communication across research disciplines and geographical boundaries.

The structural classification of this compound places it within the broader category of thiazolidines, which are five-membered saturated rings containing sulfur and nitrogen atoms in the 1 and 3 positions, respectively. More specifically, the compound belongs to the subclass of aryl-substituted thiazolidines, where an aromatic ring system is attached to the nitrogen atom of the heterocyclic core. The additional presence of halogen and trifluoromethyl substituents further refines its classification as a polyfunctionalized thiazolidine derivative with enhanced synthetic and biological potential.

The structural features of this compound can be systematically described through analysis of its molecular architecture. The thiazolidine ring adopts a puckered conformation that minimizes steric interactions between adjacent atoms while maintaining optimal orbital overlap for the heteroatoms. The phenyl substituent extends from the nitrogen atom, creating an approximately perpendicular orientation relative to the plane of the thiazolidine ring, which influences both the compound's physical properties and its potential interactions with biological targets.

The presence of the bromine atom at the 3-position of the phenyl ring and the trifluoromethyl group at the 4-position creates a specific substitution pattern that distinguishes this compound from other thiazolidine derivatives. This arrangement provides a unique electronic environment that affects both the reactivity of the molecule and its potential for intermolecular interactions. The electron-withdrawing nature of both substituents influences the overall electron density distribution within the aromatic system, potentially enhancing the compound's ability to participate in various chemical transformations and biological recognition events.

Chemical identifier systems and database entries

The chemical identification of this compound relies on several internationally recognized systems that provide unique identifiers for chemical substances. The Chemical Abstracts Service registry number 1779122-59-6 serves as the primary identifier for this compound, offering a definitive reference point for chemical databases and literature searches. This numerical designation ensures unambiguous identification of the specific molecular structure and prevents confusion with structurally related compounds or isomers.

The molecular formula for this compound provides essential compositional information that facilitates its identification and characterization. The compound contains carbon, hydrogen, bromine, fluorine, nitrogen, and sulfur atoms in specific proportions that reflect its heterocyclic nature and substitution pattern. The molecular weight of approximately 312.15 grams per mole provides additional confirmatory data for analytical purposes and supports accurate dosing calculations in research applications.

Properties

IUPAC Name

3-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NS/c11-9-5-7(15-3-4-16-6-15)1-2-8(9)10(12,13)14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISQGGAIXRFUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-4-(trifluoromethyl)benzaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiazolidine ring can be oxidized to form thiazolidinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups on the phenyl ring or the thiazolidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazolidines with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include thiazolidinones and other oxidized derivatives.

    Reduction Reactions: Products include reduced thiazolidine derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows for significant interactions with biological targets, making it a candidate for pharmaceutical development. Notably, the trifluoromethyl group increases lipophilicity and metabolic stability, which are desirable traits in drug design.

Research has indicated that thiazolidines and their derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Compounds similar to 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine have shown effectiveness against various pathogens, suggesting potential use as antimicrobial agents.
  • Anticancer Activity : Some thiazolidine derivatives have been linked to selective anticancer properties, indicating that this compound may also possess similar capabilities.
  • Interaction with Cystic Fibrosis Proteins : Studies have suggested that compounds with structural similarities can interact with cystic fibrosis transmembrane conductance regulator proteins, hinting at therapeutic pathways for diseases like cystic fibrosis .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, highlighting its versatility in chemical research:

  • Multicomponent Reactions : These reactions facilitate the formation of complex molecules efficiently, allowing for the generation of derivatives with enhanced biological activity.
  • Functionalization Potential : The presence of the bromine atom provides a site for further chemical modifications, enabling the synthesis of more complex analogs that may exhibit improved properties.

Case Studies and Research Findings

Several studies have focused on the applications of thiazolidines in drug development:

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis of thiazolidine derivatives and their evaluation against cancer cell lines, demonstrating significant cytotoxic effects attributed to structural modifications similar to those found in this compound.
  • Another research article examined the interaction of thiazolidines with various enzymes, revealing insights into their mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with 2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid (CAS 1093748-54-9, ), a structurally related analog.

Table 1: Key Structural and Physicochemical Differences
Property 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine 2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid
Molecular Formula C₁₀H₈BrF₃NS (hypothetical) C₁₈H₁₇BrFNO₄S
Key Substituents -CF₃, -Br -OCH₂C₆H₄F (fluorobenzyloxy), -OCH₃ (methoxy), -COOH (carboxylic acid)
Molecular Weight ~304.1 g/mol 442.3 g/mol
Polarity Moderate (due to -CF₃ and -Br) High (carboxylic acid enhances hydrophilicity)
Notable Functional Groups Thiazolidine, aromatic C-F/C-Br Thiazolidine, ether, ester, carboxylic acid

Spectroscopic Differences

  • Infrared (IR) Spectroscopy :
    • The trifluoromethyl (-CF₃) group in the target compound exhibits strong symmetric and asymmetric C-F stretching vibrations at 1100–1200 cm⁻¹ , while the bromine atom shows C-Br stretching near 550–600 cm⁻¹ .
    • The analog () displays additional peaks for the carboxylic acid (-COOH, ~2500–3300 cm⁻¹ for O-H stretch) and ether (-C-O-C-, ~1200 cm⁻¹) .
  • Raman Spectroscopy :
    • The -CF₃ group produces intense Raman scattering due to its polarizability, whereas the fluorobenzyloxy group in the analog shows distinct aromatic C-F vibrations (~1250 cm⁻¹) .

Toxicity and Solubility

  • Solubility :
    • The target compound’s moderate lipophilicity (logP ~2.5) favors blood-brain barrier penetration, whereas the analog’s carboxylic acid improves aqueous solubility (logP ~1.2) but limits CNS activity .
  • Toxicity :
    • Brominated compounds may exhibit higher hepatotoxicity compared to fluorinated analogs, as seen in preclinical studies of related thiazolidines .

Biological Activity

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and implications for future research.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. Research indicates that thiazolidine derivatives, including this compound, show effectiveness against a range of pathogens. For instance, similar compounds have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 10 µM .

In Vitro Studies

A notable study evaluated the anticancer properties of thiazolidine derivatives against MCF7 breast cancer cell lines. The results indicated that compounds with electron-withdrawing groups, such as bromine and trifluoromethyl groups, exhibited enhanced potency. For instance, compounds related to this compound showed IC50 values significantly lower than that of cisplatin, a standard chemotherapy drug .

Table 1: IC50 Values of Thiazolidine Derivatives Against MCF7 Cells

CompoundIC50 (µM)Relative Potency to Cisplatin
5a0.50>8-fold
5b1.15>4-fold
Cisplatin4.14Reference

The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups significantly enhances the anticancer activity of these compounds. For example, the introduction of a bromo group in place of a fluoro group maintained or improved potency against cancer cells .

Case Studies

Several case studies have explored the biological activity of thiazolidines:

  • Study on Antimicrobial Activity : A series of thiazolidine derivatives were synthesized and tested against various bacterial strains. The presence of bromine and trifluoromethyl substituents was linked to increased antimicrobial efficacy, suggesting a potential therapeutic pathway for treating resistant infections .
  • Anticancer Efficacy : In a comparative study, thiazolidine derivatives were tested against breast cancer cell lines, showing that modifications in the phenyl ring could lead to significant variations in cytotoxicity. Compounds with trifluoromethyl substitutions demonstrated particularly strong anti-proliferative effects .

Q & A

Q. What are the standard laboratory synthesis protocols for 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine?

The synthesis typically involves multi-step reactions, including bromination, trifluoromethylation, and cyclization. A common approach is:

  • Step 1 : Bromination of a precursor aryl ring using reagents like CuBr₂ and tert-butyl nitrite under controlled conditions to ensure regioselectivity at the 3-position .
  • Step 2 : Introduction of the trifluoromethyl group via cross-coupling reactions or electrophilic substitution, leveraging reagents such as trifluoromethyl copper complexes.
  • Step 3 : Thiazolidine ring formation by reacting a primary amine with a carbonyl compound (e.g., aldehyde or ketone) in the presence of a thiocarbonyl source. For example, THF and triethylamine (Et₃N) are used as solvents and bases, respectively, with reaction progress monitored via thin-layer chromatography (TLC) .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., THF or DMF) .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve the thiazolidine ring protons (δ 3.5–4.5 ppm) and aryl bromine/CF₃ substituents. ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₈BrF₃NS) with exact mass matching within 5 ppm error.

Advanced Research Questions

Q. How can computational docking tools like AutoDock Vina optimize the study of this compound’s interactions with biological targets?

AutoDock Vina is employed to:

  • Grid map generation : Define binding pockets using target protein structures (PDB files). The bromine and CF₃ groups are parameterized for van der Waals and electrostatic interactions.
  • Multithreading : Accelerate docking simulations (e.g., 8-core CPUs reduce runtime by ~90% vs. single-core) .
  • Cluster analysis : Group docking poses by root-mean-square deviation (RMSD) to identify dominant binding modes. For example, the bromine atom may occupy hydrophobic pockets, while the thiazolidine nitrogen forms hydrogen bonds.
  • Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values from enzyme assays.

Q. What methodologies resolve contradictions between computational docking predictions and experimental binding data?

  • Orthogonal assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide kinetic (e.g., kon/off) and thermodynamic (ΔG, ΔH) data to cross-validate docking results.
  • Mutagenesis studies : Replace key residues in the target protein (e.g., histidine to alanine) to test predicted hydrogen-bonding interactions.
  • Solvent accessibility modeling : Tools like PyMOL assess whether steric clashes or solvation effects explain discrepancies.

Q. How do microwave-assisted synthesis techniques enhance the yield and purity of this compound compared to conventional methods?

  • Reaction acceleration : Microwave irradiation reduces reaction times from days to hours (e.g., cyclization completes in 2 hours vs. 3 days under conventional heating) .
  • Temperature control : Precise microwave heating minimizes side reactions (e.g., over-bromination or decomposition of the CF₃ group).
  • Energy efficiency : Lower overall energy consumption improves sustainability metrics (e.g., E-factor reduction by 30%).

Q. What strategies address regioselectivity challenges during bromination of the aryl ring?

  • Directing groups : Use electron-withdrawing groups (e.g., nitro or CF₃) to steer bromination to the meta position relative to the CF₃ substituent .
  • Catalytic systems : Pd(0) or Cu(I) catalysts enhance selectivity for C–Br bond formation at the 3-position .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity (e.g., DMF for kinetic control at 0°C vs. toluene at reflux).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine
Reactant of Route 2
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3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.